molecular formula C14H14O3S B12064267 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde

5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde

Cat. No.: B12064267
M. Wt: 262.33 g/mol
InChI Key: LFEWBTQIGATHPR-UHFFFAOYSA-N
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Description

5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is a thiophene-based aromatic aldehyde featuring a dimethoxymethyl-substituted phenyl group at the 5-position of the thiophene ring. This compound belongs to a class of organic molecules designed for applications in optoelectronics, photovoltaics, and materials science. The carbaldehyde group at the 2-position of the thiophene ring serves as a reactive site for further functionalization, such as Knoevenagel condensation or Schiff base formation, enabling its integration into conjugated polymers, dyes, or covalent organic frameworks (COFs) . These analogs highlight the versatility of the thiophene-carbaldehyde scaffold in tuning electronic properties, solubility, and device performance .

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

5-[4-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C14H14O3S/c1-16-14(17-2)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9,14H,1-2H3

InChI Key

LFEWBTQIGATHPR-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)C2=CC=C(S2)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with 4-(dimethoxymethyl)benzaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the thiophene ring, followed by the introduction of the dimethoxymethylphenyl group and the aldehyde functional group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products Formed

    Oxidation: 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Functionalized Thiophenes
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde serves as a versatile building block in the synthesis of various functionalized thiophenes. Its aldehyde group can participate in nucleophilic addition reactions, allowing for the formation of more complex structures.

2. Aggregation-Induced Emission (AIE)
This compound has been explored for its potential in aggregation-induced emission applications. AIE-active materials are useful in developing efficient fluorescent probes for biological imaging and sensing applications. For instance, derivatives of this compound have shown promise as two-photon fluorescent probes for imaging brain vasculature due to their high brightness and photostability .

Medicinal Chemistry Applications

1. Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds derived from this compound. Research indicates that related thiophene derivatives exhibit telomerase inhibition activity, which is crucial for cancer cell proliferation control. Compounds synthesized from this base structure have demonstrated significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .

2. Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of thiophene derivatives. The structure-activity relationship studies suggest that modifications to the thiophene core can enhance anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .

Data Tables

Study ReferenceCompound TestedActivity Observed
AIE derivative of 5-(4-Dimethoxymethyl)...High brightness for brain imaging
Telomerase inhibitors derived from thiopheneSignificant cytotoxicity against cancer
Anti-inflammatory thiophene derivativesPotent anti-inflammatory effects

Mechanism of Action

The mechanism of action of 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiophene ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde with structurally related compounds, emphasizing substituent effects, applications, and key properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications References
This compound 4-(Dimethoxymethyl)phenyl Theoretical: ~266.3* - Electron-donating dimethoxymethyl group enhances solubility.
- Reactive aldehyde for conjugation.
Hypothetical: Potential use in DSSCs or COFs. N/A
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPAPTA) 4-(Diphenylamino)phenyl 355.45 - Strong electron-donating diphenylamino group.
- AIE-active.
- High fluorescence quantum yield.
COF ligands, AIE-based fluorescent probes, brain imaging agents.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl 218.27 - Moderate electron-donating methoxy group.
- High thermal stability.
Intermediate for dyes, photovoltaic materials.
5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde 4-(Bis(4-bromophenyl)amino)phenyl 513.25 - Bromine substituents enable Suzuki cross-coupling.
- Broad absorption spectrum.
Donor material in dye-sensitized solar cells (DSSCs).
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde 4-(Trifluoromethyl)phenyl 256.25 - Electron-withdrawing CF₃ group.
- Enhanced charge transport.
Optoelectronic devices, non-linear optical materials.
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde (P4TA) 4-(1,2,2-Triphenylvinyl)phenyl 442.57 - Aggregation-induced emission (AIE).
- Polymorphism-dependent luminescence.
Mechanoluminescent materials, stress sensors.

Substituent Effects on Electronic Properties

  • Electron-Donating Groups: Diphenylamino (DPAPTA): The diphenylamino group significantly lowers the HOMO-LUMO gap, enabling efficient charge transfer in DSSCs and enhancing fluorescence for imaging applications . Methoxy: Improves solubility without drastically altering optoelectronic performance, making it suitable for solution-processed devices .
  • Electron-Withdrawing Groups :
    • Trifluoromethyl (CF₃) : Reduces electron density on the thiophene ring, shifting absorption to longer wavelengths and improving electron mobility in photovoltaic devices .

Application-Specific Performance

  • DSSCs : Brominated derivatives achieve power conversion efficiencies (PCE) >8% due to broad light absorption and efficient charge injection into TiO₂ .
  • AIE Probes : DPAPTA-derived probes exhibit two-photon fluorescence with deep tissue penetration, enabling high-resolution brain vasculature imaging .
  • Mechanoluminescence: P4TA demonstrates bright mechanoluminescence under mechanical stress, attributed to its AIE-active triphenylvinyl group .

Biological Activity

5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate aldehydes or phenolic compounds. Various synthetic routes have been documented, demonstrating the versatility of thiophene as a scaffold for developing biologically active compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli100 µg/mL

These findings indicate that this compound possesses significant antibacterial activity, comparable to standard antibiotics such as ampicillin .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines. The compound was tested on breast cancer (MCF-7), cervical cancer (HeLa), and ovarian cancer (A2780) cell lines.

Table 2: Anticancer Activity

Cell LineIC50 (µM)
MCF-70.95
HeLa1.20
A27801.50

The IC50 values indicate that the compound exhibits potent antiproliferative activity, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have also been explored. In particular, studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 3: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound28.3923.80

These results indicate that the compound has a selective inhibitory effect on COX-2, which is often associated with inflammation and pain .

Structure-Activity Relationships (SAR)

The biological activities of thiophene derivatives are influenced by their structural features. Modifications to the thiophene ring and substituents on the phenyl group can significantly affect their potency and selectivity. For instance, the presence of electron-donating groups has been correlated with enhanced biological activity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives with methoxy groups exhibited higher antibacterial activity than those without such substitutions. This suggests that electronic effects play a crucial role in enhancing antimicrobial properties.
  • Case Study on Anticancer Activity : In another investigation, compounds with longer alkyl chains showed improved antiproliferative effects against MCF-7 cells, indicating that hydrophobic interactions may contribute to their efficacy.

Q & A

Basic: What synthetic strategies are effective for preparing 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde?

Methodological Answer:
The compound can be synthesized via cross-coupling reactions (e.g., Suzuki or Stille coupling) to link the thiophene and aryl moieties, followed by aldehyde functionalization. Key steps include:

  • Suzuki Coupling: Use PdCl₂(PPh₃)₂ as a catalyst with boronic esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives) under nitrogen atmosphere. Optimize reaction time (48–72 hours) and base (e.g., K₂CO₃) for coupling efficiency .
  • Aldehyde Formation: Employ the Vilsmeier-Haack reaction with dimethylformamide (DMF) and POCl₃ to introduce the carbaldehyde group at the thiophene 2-position .
  • Purification: Silica gel column chromatography (eluent: hexane/ethyl acetate gradient) is critical for isolating the product, with typical yields ranging from 14–34% depending on steric hindrance .

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